GSK-269984A

Description

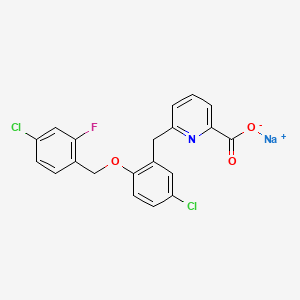

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPHIKMBWGQPQO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2FNNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892664-04-9 | |

| Record name | GSK-269984A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GSK-269984A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GSK-269984A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), a G-protein coupled receptor implicated in inflammatory pain pathways.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the EP1 signaling cascade, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.

Core Mechanism of Action: EP1 Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the EP1 receptor.[3] Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four receptor subtypes (EP1-4).[2] The EP1 receptor, upon binding PGE2, couples to the Gq alpha subunit of its associated G-protein.[4] This activation of Gq initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels.[4][5] This calcium mobilization in nociceptive neurons is a critical step in the transmission of pain signals.

This compound, by competitively binding to the EP1 receptor, prevents the binding of PGE2 and thereby blocks the activation of this signaling pathway. This blockade of intracellular calcium mobilization in response to PGE2 is the molecular basis for its analgesic effects in models of inflammatory pain.

Signaling Pathway of EP1 Receptor and Inhibition by this compound

Caption: EP1 receptor signaling cascade and competitive inhibition by this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

In Vitro Potency and Activity

| Parameter | Value | Species | Assay System | Reference |

| pIC50 | 7.9 | Human | [³H]-PGE2 binding assay in CHO cells overexpressing the EP1 receptor | [1][3] |

| pA2 | 8.1 ± 0.3 | Human | Schild analysis | [1][3] |

| Schild Slope | 1.0 | Human | Schild analysis | [1][3] |

In Vivo Efficacy in a Model of Inflammatory Pain

| Parameter | Value | Species | Model | Reference |

| ED50 | 2.6 mg/kg (oral) | Rat | Complete Freund's Adjuvant (CFA) induced inflammatory pain | [3][6] |

Human Pharmacokinetics (100 µg Microdose)

| Parameter | Intravenous Administration | Oral Administration | Reference |

| Clearance (CL) | 9.8 L/h | - | [7] |

| Volume of Distribution (Vss) | 62.8 L | - | [7] |

| Terminal Elimination Half-life (t½) | 8.2 h | 9.9 h | [2][7] |

| Cmax | 3.2 ng/mL | 1.8 ng/mL | [7] |

| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [7] |

| Absolute Oral Bioavailability | - | 95% | [7] |

Experimental Protocols

Detailed methodologies for the key experiments are described below.

In Vitro [³H]-PGE2 Binding Assay

This assay was performed to determine the binding affinity of this compound for the human EP1 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor.

-

Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).

-

Procedure:

-

Membranes from the CHO cells expressing the human EP1 receptor were prepared.

-

A fixed concentration of [³H]-PGE2 was incubated with the cell membranes in the presence of increasing concentrations of this compound.

-

Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE2.

-

After incubation to allow binding to reach equilibrium, the membranes were harvested by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) was determined. This was then converted to a pIC50 value (-log(IC50)).

Schild Analysis

To determine the nature of the antagonism (i.e., competitive), a Schild analysis was performed.

-

Assay Principle: This functional assay measures the ability of an antagonist to inhibit the response produced by an agonist. For a competitive antagonist, the dose-response curve of the agonist is shifted to the right in a parallel manner, without a change in the maximum response.

-

Procedure:

-

CHO cells overexpressing the human EP1 receptor were used. The functional response measured was likely the mobilization of intracellular calcium in response to PGE2.

-

Concentration-response curves for PGE2 were generated in the absence and presence of several fixed concentrations of this compound.

-

The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) was calculated for each concentration of this compound.

-

-

Data Analysis: A Schild plot was constructed by plotting the logarithm of (concentration ratio - 1) against the logarithm of the molar concentration of this compound. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve, was determined from the x-intercept of the regression line. A slope of 1.0 is indicative of competitive antagonism.

Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This in vivo model was used to assess the analgesic efficacy of this compound.

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation:

-

A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion of mineral oil, water, and heat-killed mycobacteria that induces a localized, persistent inflammatory response.

-

This results in edema, erythema, and hypersensitivity to thermal and mechanical stimuli in the injected paw.

-

-

Drug Administration and Assessment:

-

23 hours after the CFA injection, this compound was administered orally at doses of 1, 3, and 10 mg/kg.

-

Analgesia was assessed 1 hour after drug administration. The specific method of assessing hypersensitivity (e.g., Hargreaves test for thermal hyperalgesia or von Frey filaments for mechanical allodynia) was likely used, although not explicitly detailed in the initial source.

-

-

Data Analysis: The dose of this compound required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was calculated.

Experimental Workflow for the In Vivo CFA Model

References

- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]

- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 6. researchgate.net [researchgate.net]

- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

GSK-269984A: An In-depth Technical Profile of a Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-269984A is a potent and selective competitive antagonist of the human prostaglandin (B15479496) E2 receptor 1 (EP1).[1][2] Developed as a potential treatment for inflammatory pain, this compound has been the subject of medicinal chemistry programs aimed at optimizing its pharmacological and pharmacokinetic properties.[3][4] This technical guide provides a detailed overview of the EP1 receptor selectivity profile of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.

Core Data Presentation

The quantitative pharmacological data for this compound at the human EP1 receptor is summarized in Table 1. This data highlights its high affinity and competitive antagonism at this receptor subtype.

Table 1: Quantitative Pharmacological Data for this compound at the Human EP1 Receptor

| Parameter | Value | Description | Source |

| pIC50 | 7.9 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of a radioligand ([3H]-PGE2) to the EP1 receptor. | [1][2] |

| pA2 | 8.1 ± 0.3 | The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A measure of competitive antagonist potency. | [1][2] |

| Schild Slope | 1.0 | A slope of unity in a Schild analysis is indicative of competitive antagonism. | [1][2] |

This compound has been reported to exhibit a high degree of selectivity for the EP1 receptor over other prostanoid receptors, with a selectivity margin of 100- to 10,000-fold. However, it displays poor selectivity over the thromboxane (B8750289) A2 (TP) receptor.[5] Specific quantitative data for the binding affinity or functional antagonism of this compound at other prostanoid receptors are not publicly available. Table 2 illustrates the expected selectivity profile based on the available information.

Table 2: Qualitative Selectivity Profile of this compound

| Receptor Subtype | Selectivity vs. EP1 |

| EP2 | High |

| EP3 | High |

| EP4 | High |

| DP | High |

| FP | High |

| IP | High |

| TP | Poor |

Experimental Protocols

The characterization of this compound's interaction with the EP1 receptor involves standard pharmacological assays, including radioligand binding studies and functional antagonism assays.

[3H]-PGE2 Radioligand Binding Assay

This assay is employed to determine the binding affinity of this compound for the EP1 receptor.

1. Materials:

- Cell membranes prepared from Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor.

- [3H]-Prostaglandin E2 ([3H]-PGE2) as the radioligand.

- Unlabeled PGE2 for determining non-specific binding.

- This compound at various concentrations.

- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

- Glass fiber filters.

- Scintillation cocktail and a scintillation counter.

2. Procedure:

- Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound in the assay buffer.

- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2.

- The incubation is carried out at room temperature for a sufficient period to reach equilibrium.

- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

- The filters are washed with ice-cold assay buffer to remove unbound radioligand.

- The radioactivity retained on the filters is quantified using a scintillation counter.

3. Data Analysis:

- The specific binding is calculated by subtracting the non-specific binding from the total binding.

- The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of [3H]-PGE2. The pIC50 is the negative logarithm of the IC50.

Functional Antagonism Assay (Schild Analysis)

This assay determines the potency and nature of the antagonism of this compound at the EP1 receptor.

1. Materials:

- A cell line expressing the human EP1 receptor and a functional readout coupled to receptor activation (e.g., measurement of intracellular calcium).

- PGE2 as the agonist.

- This compound at various concentrations.

- A suitable assay buffer.

- A plate reader capable of measuring the functional response (e.g., a fluorometric imaging plate reader for calcium assays).

2. Procedure:

- Cells are pre-incubated with various concentrations of this compound or vehicle.

- A cumulative concentration-response curve to the agonist (PGE2) is then generated in the absence and presence of the different concentrations of this compound.

- The functional response (e.g., increase in intracellular calcium) is measured at each agonist concentration.

3. Data Analysis:

- The concentration-response curves for the agonist are plotted in the absence and presence of the antagonist.

- The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.

- The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

- A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.

- A linear regression is fitted to the data. The x-intercept of this line provides the pA2 value, and the slope of the line indicates the nature of the antagonism (a slope of 1 is indicative of competitive antagonism).

Visualizations

EP1 Receptor Signaling Pathway

The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium levels.

Caption: EP1 Receptor Signaling Pathway

Experimental Workflow for Determining Antagonist Selectivity Profile

The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of receptors.

Caption: Experimental Workflow for Antagonist Selectivity Profiling

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of GSK-269984A: A Technical Guide for Researchers

GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), investigated for its therapeutic potential primarily in the treatment of inflammatory pain. Developed by GlaxoSmithKline, this compound was designed to overcome developmental challenges encountered with previous EP1 antagonists. Preclinical studies demonstrated its efficacy in animal models of inflammatory pain. However, inconsistencies in pharmacokinetic profiles across species led to a human microdose study to ascertain its clinical viability. This guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.

Core Data Summary

The following tables summarize the key quantitative data regarding the in vitro potency, in vivo efficacy, and human pharmacokinetics of this compound.

In Vitro Potency of this compound

| Parameter | Value | Species | Assay System | Reference |

| pIC50 | 7.9 | Human | [³H]-PGE₂ binding assay in CHO cells overexpressing the EP1 receptor | [1][2] |

| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [1][2] |

In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain

| Model | Endpoint | Route of Administration | ED50 | Reference |

| Complete Freund's Adjuvant (CFA)-induced hypersensitivity | Reversal of hypersensitivity | Oral (p.o.) | 2.6 mg/kg | [2] |

Human Pharmacokinetic Parameters of this compound (100 µg Microdose)

| Parameter | Intravenous (IV) Administration (Geometric Mean) | Oral (PO) Administration (Geometric Mean) | Reference |

| Clearance (CL) | 9.8 L/h | - | [3][4] |

| Steady-State Volume of Distribution (Vss) | 62.8 L | - | [3][4] |

| Terminal Elimination Half-Life (t½) | 8.2 h | - | [3][4] |

| Maximum Concentration (Cmax) | 3.2 ng/mL | 1.8 ng/mL | [3][4] |

| Area Under the Curve (AUC₀-∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [3][4] |

| Absolute Oral Bioavailability | - | 95% | [3][4] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway

Prostaglandin E2 (PGE2) mediates a wide range of physiological and pathological effects through four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor is unique in its coupling to Gq proteins, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5] This signaling cascade is implicated in processes such as pain perception and inflammation.[5][6] this compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling initiated by PGE2.

Experimental Workflow for In Vivo Efficacy Testing

The in vivo efficacy of this compound was evaluated using a Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats. This model is widely used to assess the analgesic potential of novel compounds.[7][8]

Human Microdose Study Workflow

To clarify the human pharmacokinetics of this compound, an exploratory investigational new drug (eIND) study involving a microdose was conducted. This approach allows for the early assessment of a drug's pharmacokinetic profile in humans with minimal risk.[9]

Experimental Protocols

In Vitro Assays

[³H]-PGE₂ Radioligand Binding Assay: The affinity of this compound for the human EP1 receptor was determined using a radioligand binding assay. Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor were incubated with a fixed concentration of [³H]-PGE₂ and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE₂. Following incubation, cell membranes were harvested, and the bound radioactivity was quantified by scintillation counting. The concentration of this compound that inhibited 50% of the specific binding of [³H]-PGE₂ (IC50) was determined, and the pIC50 was calculated.[1][2]

Schild Analysis: To determine the nature of the antagonism, a functional assay was performed. CHO cells overexpressing the human EP1 receptor were stimulated with increasing concentrations of PGE₂ in the absence or presence of fixed concentrations of this compound. The cellular response, typically an increase in intracellular calcium, was measured. The concentration-response curves for PGE₂ were plotted, and the rightward shift caused by this compound was analyzed using the Schild equation to determine the pA2 value and the slope of the Schild plot. A slope of 1 is indicative of competitive antagonism.[1][2]

In Vivo Efficacy Model

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats: A model of chronic inflammatory pain was induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rats. This induces a localized and persistent inflammation characterized by edema, hyperalgesia, and allodynia. Twenty-three hours after the CFA injection, rats were orally administered with either vehicle or this compound at doses of 1, 3, and 10 mg/kg. One hour after drug administration, the analgesic effect was assessed by measuring the reversal of hypersensitivity. This is typically done by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus). The dose required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was then calculated.[2]

Human Pharmacokinetic Study

Human Microdose Study: A single-center, open-label, parallel-group study was conducted in healthy male volunteers. Ten subjects were divided into two groups of five. One group received a single 100 µg intravenous (IV) microdose of this compound, and the other group received a single 100 µg oral (PO) microdose. Blood samples were collected at predefined time points for up to 24 hours after dosing. Plasma concentrations of this compound were determined using a validated high-pressure liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including clearance (CL), steady-state volume of distribution (Vss), terminal elimination half-life (t½), maximum concentration (Cmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. The absolute oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).[3][4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. mdbneuro.com [mdbneuro.com]

- 9. In-human microdosing study | TRACER CRO [tracercro.com]

The Role of GSK-269984A in Inflammatory Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Developed by GlaxoSmithKline, this small molecule has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of inflammatory pain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.

Introduction

Inflammatory pain is a major clinical challenge, and traditional therapies are often associated with significant side effects. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in nociceptive signaling. This compound was developed as a selective antagonist of the EP1 receptor to specifically target the signaling pathways involved in inflammatory pain, potentially offering a more targeted therapeutic approach with an improved safety profile.[1][2][3]

Mechanism of Action

This compound acts as a competitive antagonist at the EP1 receptor.[4] The EP1 receptor is coupled to the Gq G-protein. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream signaling pathways that contribute to neuronal sensitization and the perception of pain. By competitively blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby reducing the hyperexcitability of nociceptive neurons and alleviating inflammatory pain.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Species | Assay | Reference |

| pIC50 | 7.9 | Human | [3H]-PGE2 binding assay in CHO cells | [4] |

| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells | [4] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain

| Model | Parameter | Value | Route of Administration | Reference |

| Complete Freund's Adjuvant (CFA) | ED50 | 2.6 mg/kg | Oral | [4] |

Table 3: Human Pharmacokinetic Parameters of this compound (100 µg Microdose)

| Parameter | Intravenous (IV) | Oral | Reference |

| Cmax | 3.2 ng/mL | 1.8 ng/mL | [5] |

| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [5] |

| Clearance (CL) | 9.8 L/h | - | [5] |

| Volume of Distribution (Vss) | 62.8 L | - | [5] |

| Terminal Half-life (t1/2) | 8.2 h | 9.9 h | [5][6] |

| Absolute Oral Bioavailability | - | 95% | [5] |

Experimental Protocols

In Vitro EP1 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human EP1 receptor.

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the human EP1 receptor.

Materials:

-

CHO cells overexpressing the human EP1 receptor

-

[3H]-PGE2 (radioligand)

-

This compound

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize CHO cells expressing the human EP1 receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)

This protocol describes the induction and assessment of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) to evaluate the analgesic efficacy of this compound.

Objective: To assess the dose-dependent analgesic effect of orally administered this compound on mechanical allodynia and thermal hyperalgesia in a rat model of inflammatory pain.

Materials:

-

Male Sprague-Dawley rats

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle for oral administration

-

Von Frey filaments (for mechanical allodynia)

-

Plantar test apparatus (for thermal hyperalgesia)

Procedure:

-

Baseline Measurements: Acclimatize rats to the testing environment and measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to a thermal stimulus (plantar test).

-

Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat.

-

Drug Administration: At a predetermined time after CFA injection (e.g., 23 hours), orally administer this compound at various doses (e.g., 1, 3, and 10 mg/kg) or vehicle to different groups of rats.

-

Pain Assessment: At a specified time after drug administration (e.g., 1 hour), re-assess the paw withdrawal thresholds and latencies in both the ipsilateral (CFA-injected) and contralateral paws.

-

Data Analysis: Compare the post-drug pain thresholds and latencies to the pre-drug and baseline values. Calculate the percentage reversal of hyperalgesia/allodynia for each dose of this compound and determine the ED50.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

Technical Guide: GSK-269984A and the Role of Rho-Associated Kinase (ROCK) in Neuroscience and Neuroinflammation

To the Esteemed Researcher: This guide addresses the compound GSK-269984A and the broader topic of neuroinflammation, with a focus on the well-established Rho-associated kinase (ROCK) signaling pathway. Initial analysis reveals that this compound is a selective prostaglandin (B15479496) EP1 receptor antagonist, not a ROCK inhibitor. Its development has centered on inflammatory pain. However, to fulfill the core scientific query regarding potent signaling pathways in neuroinflammation, this document provides a detailed overview of the Rho/ROCK pathway, a critical regulator of neuroinflammatory processes and a prominent target for therapeutic development.

Part 1: this compound - An EP1 Receptor Antagonist

This compound is a potent and selective competitive antagonist of the human prostaglandin EP1 receptor, investigated primarily for its potential as a treatment for inflammatory pain.[1] In vitro studies demonstrated its nanomolar activity at the EP1 receptor with high selectivity (100–10,000 fold) over other key prostaglandin targets.[1] The compound's primary role in neuroscience has been explored in the context of pain signaling rather than broader neuroinflammatory or neurodegenerative conditions.

Quantitative Data: Human Pharmacokinetics

A human microdose study was conducted to evaluate the pharmacokinetics (PK) of this compound.[1][2][3] The following tables summarize the key quantitative findings from this study, where a 100 µg microdose was administered to healthy volunteers.[1][2][3]

Table 1: Intravenous (i.v.) Administration of this compound (100 µg)

| Parameter | Geometric Mean Value | Unit |

|---|---|---|

| Clearance (CL) | 9.8 | L/h |

| Volume of Distribution (Vss) | 62.8 | L |

| Terminal Half-life (t½) | 8.2 | h |

| Maximum Concentration (Cmax) | 3.2 | ng/mL |

| Area Under Curve (AUC₀-∞) | 10.2 | ng·h/mL |

Data sourced from references[1][2][3].

Table 2: Oral Administration of this compound (100 µg)

| Parameter | Geometric Mean Value | Unit |

|---|---|---|

| Maximum Concentration (Cmax) | 1.8 | ng/mL |

| Area Under Curve (AUC₀-∞) | 9.8 | ng·h/mL |

| Absolute Oral Bioavailability | ~95% | % |

Data sourced from references[1][2][3].

Experimental Protocol: Human Microdose Pharmacokinetic Study

Objective: To evaluate the pharmacokinetics of this compound in healthy human volunteers following a single oral and intravenous microdose.[1][2]

Methodology:

-

Participants: Two groups of healthy volunteers were enrolled (n=5 per group).[1][2]

-

Dosing: One group received a single 100 µg intravenous (i.v.) infusion of this compound. The second group received a single 100 µg oral dose as a solution.[1][2]

-

Sample Collection: Blood samples were collected at specified time points for up to 24 hours post-dose.[1][2]

-

Sample Processing: Plasma was separated from the blood samples.

-

Bioanalysis: Parent drug concentrations in plasma were measured using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following solid-phase extraction.[1][2]

-

Pharmacokinetic Analysis: PK parameters such as CL, Vss, t½, Cmax, and AUC were calculated from the plasma concentration-time data.

Part 2: The Rho/ROCK Pathway in Neuroscience and Neuroinflammation

While this compound is not a ROCK inhibitor, the Rho/ROCK signaling pathway is a central and extensively studied mechanism in neuroscience and neuroinflammation.[4][5] It plays a critical role in regulating glial cell activation, blood-brain barrier integrity, cytokine production, and axonal growth, making it a key therapeutic target for various neurological disorders.[4][5][6]

Mechanism of Action: The Rho/ROCK Signaling Cascade

The pathway is initiated by the activation of RhoA, a small GTPase, which transitions from an inactive GDP-bound state to an active GTP-bound state in response to various stimuli.[4] Active RhoA then binds to and activates its primary downstream effectors, the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2).[4] Activated ROCK phosphorylates numerous substrates, leading to a range of cellular responses relevant to neuroinflammation.

Caption: The Rho/ROCK signaling pathway in neuroinflammation.

Role in Neuroinflammation

The Rho/ROCK pathway is a key driver of neuroinflammatory responses, primarily through its effects on microglia and astrocytes.[4][6]

-

Glial Activation: ROCK signaling promotes the transformation of microglia and astrocytes into a reactive, pro-inflammatory phenotype.[4][5]

-

Cytokine Production: It enhances the inflammatory response by promoting the translocation and activation of the transcription factor NF-κB, leading to increased production of pro-inflammatory mediators like TNF-α and IL-6.[4][7]

-

Cell Motility and Phagocytosis: By regulating the actin cytoskeleton, the pathway is integral to microglial migration to sites of injury and their phagocytic activity.[4]

-

Blood-Brain Barrier (BBB) Disruption: ROCK activity can destabilize endothelial cell junctions, increasing BBB permeability and facilitating the infiltration of peripheral immune cells into the central nervous system.[5]

Quantitative Data: Activity of Representative ROCK Inhibitors

While numerous ROCK inhibitors exist, specific quantitative data for this compound as a ROCK inhibitor is not available as this is not its mechanism of action. The table below presents data for other well-characterized ROCK inhibitors to provide context for the potency levels achieved in this class of compounds.

Table 3: Potency of Common Research ROCK Inhibitors

| Compound | Target(s) | IC₅₀ (Biochemical Assay) | Cellular Conc. (Typical) |

|---|---|---|---|

| Y-27632 | ROCK1/ROCK2 | ~100-800 nM | 10-50 µM |

| RKI-1447 | ROCK1/ROCK2 | Low nM range | Not specified |

| Fasudil | ROCK1/ROCK2 | ~100-400 nM | Not specified |

Data are compiled from general knowledge across multiple sources in the field[8][9]. IC₅₀ values can vary based on assay conditions.

Experimental Workflow and Protocols

Investigating the role of the Rho/ROCK pathway in neuroinflammation often involves cell culture and animal models.

Caption: General experimental workflow for in vitro studies.

Protocol: In Vitro Microglial Activation Assay

Objective: To determine the effect of a ROCK inhibitor on lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.

Methodology:

-

Cell Culture: Immortalized or primary microglial cells are seeded in multi-well plates and cultured under standard conditions until they reach a suitable confluency.[7]

-

Pre-treatment: Cells are pre-incubated with the ROCK inhibitor (e.g., Y-27632) at various concentrations for 1-2 hours. A vehicle control group (e.g., DMSO) is included.

-

Inflammatory Challenge: Inflammation is induced by adding LPS (a component of gram-negative bacteria cell walls) to the culture medium at a final concentration of 100 ng/mL to all wells except the negative control.[7][10]

-

Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for the inflammatory response to develop.

-

Endpoint Analysis:

-

Cytokine Measurement: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]

-

Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory genes like iNOS, TNF-α, and IL-6.[7]

-

Signaling Pathway Analysis: Cell lysates are prepared for Western blotting to analyze the phosphorylation status of ROCK substrates (e.g., MYPT) or downstream inflammatory proteins (e.g., NF-κB).[9]

-

References

- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to GSK-269984A: A Selective EP1 Receptor Antagonist

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical evaluation of GSK-269984A, a selective antagonist of the prostaglandin (B15479496) E2 receptor 1 (EP1). The information is intended for researchers, scientists, and professionals involved in drug development and pain research.

Chemical Structure and Properties

This compound is a potent and selective, non-steroidal, orally available antagonist of the EP1 receptor.[1] Its chemical identity and key properties are summarized in the tables below.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | sodium 6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate[2] |

| Chemical Formula | C₂₀H₁₃Cl₂FNNaO₃[1][2] |

| CAS Number | 892664-04-9[1][3] |

| SMILES | C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+][1][2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 428.2 g/mol [1][2] |

| Appearance | Solid powder |

| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[3] |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the prostaglandin E2 receptor 1 (EP1), a G-protein coupled receptor (GPCR).[4] The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade that plays a crucial role in inflammation and pain perception.[5]

The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4] Upon activation by an agonist like PGE2, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with EP1 activation, including the potentiation of pain signals.[5]

This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade and reducing the perception of inflammatory pain.[4][5]

Preclinical Evaluation

The efficacy of this compound has been evaluated in both in vitro and in vivo models of inflammatory pain.

In Vitro Receptor Binding Assay

A key in vitro experiment to determine the potency of this compound is the [³H]-PGE2 competitive binding assay.

Experimental Protocol: [³H]-PGE2 Binding Assay

-

Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor are cultured to confluence.

-

Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.

-

Binding Reaction:

-

A fixed concentration of radiolabeled [³H]-PGE2 is incubated with the cell membranes.

-

Increasing concentrations of unlabeled this compound are added to compete for binding to the EP1 receptor.

-

The reaction is incubated to allow binding to reach equilibrium.

-

-

Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC₅₀) is calculated. This value is then used to determine the pIC₅₀ (-log IC₅₀).

Results from such assays have shown that this compound is a potent antagonist of the human EP1 receptor with a pIC₅₀ of 7.9.[4]

In Vivo Model of Inflammatory Pain

The anti-nociceptive effects of this compound have been demonstrated in the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain.

Experimental Protocol: Rat CFA Model of Inflammatory Pain

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the rats. CFA is an emulsion of mineral oil, water, and heat-killed mycobacteria that induces a localized and persistent inflammatory response.[6]

-

Development of Hypersensitivity: Following CFA injection, the rats develop thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus).

-

Drug Administration: this compound is administered orally at various doses.

-

Assessment of Analgesia: Pain hypersensitivity is assessed at specific time points after drug administration using methods such as:

-

Von Frey Filaments: Calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold.

-

Plantar Test (Hargreaves' Method): A radiant heat source is applied to the paw, and the latency to withdrawal is measured.

-

-

Data Analysis: The dose of this compound that produces a 50% reversal of the inflammatory hypersensitivity (ED₅₀) is determined.

In the rat CFA model, this compound demonstrated a dose-dependent reversal of hypersensitivity with an ED₅₀ of 2.6 mg/kg (p.o.).[7]

Summary

This compound is a selective antagonist of the EP1 receptor with demonstrated potency in both in vitro and in vivo models of inflammatory pain. Its mechanism of action, involving the inhibition of the Gq-PLC-Ca²⁺ signaling pathway, makes it a promising candidate for the development of novel analgesic agents. The preclinical data summarized in this guide provide a strong rationale for its further investigation in clinical settings.

References

- 1. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]

- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pnas.org [pnas.org]

- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]

- 6. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: GSK-269984A (CAS Number: 892664-04-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1).[1][2] Developed by GlaxoSmithKline, this small molecule has been investigated for its potential therapeutic application in the treatment of inflammatory pain.[3] The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes, including pain and inflammation. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental protocols, and mechanism of action.

Chemical Properties

| Property | Value |

| CAS Number | 892664-04-9 |

| Molecular Formula | C₂₀H₁₃Cl₂FNNaO₃ |

| Molecular Weight | 428.22 g/mol |

| IUPAC Name | Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist at the human EP1 receptor.[4][5] The EP1 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[6] Upon activation by PGE2, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with EP1 activation, such as neuronal sensitization and pain perception. This compound blocks this cascade by preventing the binding of PGE2 to the EP1 receptor.

Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.

Pharmacological Data

In Vitro Activity

The in vitro antagonist activity of this compound at the human EP1 receptor has been determined using a radioligand binding assay.[4][5]

| Parameter | Value | Description |

| pIC₅₀ | 7.9 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 to the human EP1 receptor. |

| pA₂ | 8.1 ± 0.3 | A measure of the potency of a competitive antagonist, derived from Schild analysis. |

In Vivo Efficacy

The analgesic efficacy of this compound has been demonstrated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[4][5]

| Parameter | Value | Route of Administration | Animal Model |

| ED₅₀ | 2.6 mg/kg | Oral (p.o.) | Rat (CFA-induced inflammatory pain) |

Human Pharmacokinetics

A human microdose study was conducted to evaluate the pharmacokinetic profile of this compound in healthy volunteers.[7]

| Parameter | Intravenous (100 µg) | Oral (100 µg) |

| Cₘₐₓ (ng/mL) | 3.2 | 1.8 |

| AUC₀-∞ (ng·h/mL) | 10.2 | 9.8 |

| Clearance (CL) (L/h) | 9.8 | - |

| Volume of Distribution (Vss) (L) | 62.8 | - |

| Terminal Half-life (t₁/₂) (h) | 8.2 | 9.9 |

| Absolute Oral Bioavailability (%) | - | 95% |

Selectivity Profile

This compound has been shown to be selective for the EP1 receptor over other prostanoid receptors.[6]

| Receptor | Selectivity vs. EP1 |

| Other Prostaglandin Receptors | 100- to 10,000-fold |

| Thromboxane A2 (TP) Receptor | Poor selectivity |

Experimental Protocols

In Vitro [³H]-PGE₂ Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human EP1 receptor.[4][5]

-

Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor are cultured under standard conditions.

-

Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Assay:

-

Membranes are incubated with a fixed concentration of [³H]-PGE₂ (the radioligand).

-

Increasing concentrations of this compound (the competitor) are added to displace the radioligand.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled PGE₂.

-

-

Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) is calculated. The pIC₅₀ is the negative logarithm of this value.

Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

This in vivo model is used to assess the analgesic efficacy of this compound.[4][5]

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat is administered to induce a localized and persistent inflammation.

-

Drug Administration: 23 hours after CFA injection, this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).

-

Assessment of Hypersensitivity: One hour after drug administration, the reversal of thermal or mechanical hypersensitivity is measured.

-

Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured.

-

Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.

-

-

Data Analysis: The dose of this compound that produces a 50% reversal of hypersensitivity (ED₅₀) is calculated.

Human Microdose Study

This study evaluates the pharmacokinetics of this compound in humans.[7]

-

Study Population: Healthy human volunteers are recruited.

-

Dosing: A single microdose (100 µg) of this compound is administered either intravenously (as an infusion) or orally (as a solution).

-

Blood Sampling: Blood samples are collected at multiple time points before and up to 24 hours after dosing.

-

Plasma Preparation: Plasma is separated from whole blood by centrifugation.

-

Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, AUC, clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.

Mandatory Visualizations

Caption: Workflow for the In Vitro EP1 Receptor Binding Assay.

Caption: Experimental Workflow for the Rat CFA Model of Inflammatory Pain.

References

- 1. researchgate.net [researchgate.net]

- 2. invivochem.net [invivochem.net]

- 3. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of GSK-269984A: A Selective EP1 Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] Developed by GlaxoSmithKline, this compound has been investigated for its therapeutic potential in treating inflammatory pain. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.

Core Data Presentation

In Vitro Pharmacology

The in vitro activity of this compound was characterized through radioligand binding assays and functional assessments in cell-based systems.

| Parameter | Value | Species | Assay System | Reference |

| pIC50 | 7.9 | Human | [3H]-PGE2 binding assay in CHO cells overexpressing the EP1 receptor | [2][3] |

| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [2][3] |

| Schild Slope | 1.0 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [2][3] |

In Vivo Efficacy

The analgesic efficacy of this compound was evaluated in a rat model of inflammatory pain.

| Model | Endpoint | Route of Administration | ED50 | Reference |

| Rat Complete Freund's Adjuvant (CFA) | Reversal of hypersensitivity | Oral (p.o.) | 2.6 mg/kg | [2][3] |

At a dose of 10 mg/kg, this compound demonstrated a full reversal of hypersensitivity, equivalent to the standard control.[2][3]

Preclinical Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in several preclinical species.

| Species | Route | Clearance | Half-life (t½) | Bioavailability (F) | Reference |

| Rat | IV | Moderate | - | - | [3] |

| Dog | IV | Moderate | - | - | [3] |

| Monkey | IV | High | - | - | [3] |

A human microdose study (100 µg) provided the following pharmacokinetic parameters:

| Route | Cmax (ng/mL) | AUC (ng.h/mL) | Clearance (L/h) | Vss (L) | t½ (h) | Bioavailability (F) | Reference |

| Intravenous (IV) | 3.2 | 10.2 | 9.8 | 62.8 | 8.2 | - | [4][5] |

| Oral (PO) | 1.8 | 9.8 | - | - | 9.9 | 95% | [4] |

Signaling Pathway

This compound exerts its pharmacological effect by blocking the EP1 receptor, which is coupled to the Gq protein. Activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to an increase in intracellular calcium levels. By antagonizing this receptor, this compound inhibits these downstream effects.

Figure 1: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.

Experimental Protocols

In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity of this compound for the human EP1 receptor.

Methodology:

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor were used.

-

Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) served as the radiolabeled ligand.

-

Assay Principle: The assay measures the ability of this compound to displace the binding of [3H]-PGE2 to the EP1 receptor.

-

Procedure:

-

Membranes prepared from the CHO cells were incubated with a fixed concentration of [3H]-PGE2.

-

Increasing concentrations of this compound were added to the incubation mixture.

-

The mixture was incubated to allow binding to reach equilibrium.

-

Bound and free radioligand were separated by filtration.

-

The amount of bound radioactivity was quantified using liquid scintillation counting.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) was determined. This value was then converted to a pIC50 (-logIC50).

In Vitro Functional Assay (Schild Analysis)

Objective: To characterize the nature of the antagonism of this compound at the human EP1 receptor.

Methodology:

-

Cell Line: CHO cells overexpressing the human EP1 receptor.

-

Agonist: Prostaglandin E2 (PGE2).

-

Assay Principle: This functional assay measures the ability of this compound to inhibit the PGE2-induced cellular response (e.g., calcium mobilization). A Schild analysis determines whether the antagonism is competitive.

-

Procedure:

-

Concentration-response curves for PGE2 were generated in the absence and presence of several fixed concentrations of this compound.

-

The cellular response (e.g., change in intracellular calcium) was measured.

-

-

Data Analysis: The dose-ratios (the ratio of the EC50 of PGE2 in the presence and absence of the antagonist) were calculated. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) was constructed. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, was determined from the x-intercept. A slope of unity (1.0) is indicative of competitive antagonism.

Figure 2: Workflow for Schild Analysis of this compound.

In Vivo Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

Objective: To evaluate the in vivo efficacy of this compound in a model of persistent inflammatory pain.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw of the rat. CFA is an emulsion of inactivated and dried Mycobacterium tuberculosis, which induces a localized and persistent inflammatory response.

-

Assessment of Pain: Mechanical hypersensitivity (allodynia) was measured using von Frey filaments. This involves applying filaments of calibrated stiffness to the plantar surface of the paw and observing the paw withdrawal threshold.

-

Procedure:

-

Baseline paw withdrawal thresholds were determined before CFA injection.

-

CFA was injected into the plantar surface of the right hind paw.

-

At 23 hours post-CFA injection, rats were orally administered this compound at doses of 1, 3, and 10 mg/kg.[3]

-

Analgesia was assessed 1 hour after the administration of this compound by measuring the paw withdrawal threshold.[3]

-

-

Data Analysis: The dose of this compound required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was calculated.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and selective competitive antagonist of the human EP1 receptor. This in vitro activity translates to in vivo efficacy in a rat model of inflammatory pain, where oral administration of the compound produced a dose-dependent reversal of hypersensitivity. The pharmacokinetic profile of this compound has been characterized in multiple species, including a human microdose study that revealed high oral bioavailability. These findings supported the further investigation of this compound as a potential therapeutic agent for the treatment of inflammatory pain.

References

- 1. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]

EP1 receptor signaling pathway in neurons

An In-depth Technical Guide to the EP1 Receptor Signaling Pathway in Neurons Topic: Audience: Researchers, scientists, and drug development professionals.

Introduction

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor (GPCR) that plays a critical role in neuronal function and pathophysiology. As one of the four main receptors for PGE2, a key inflammatory mediator in the central nervous system (CNS), the EP1 receptor is implicated in a range of neurological processes including pain perception, neuroinflammation, and excitotoxicity.[1] Unlike the other EP receptors that primarily modulate cyclic AMP (cAMP) levels, the EP1 receptor is unique in its canonical coupling to the Gq alpha subunit (Gαq), initiating a distinct signaling cascade centered on intracellular calcium mobilization.[2]

This technical guide provides an in-depth exploration of the . It details the core molecular cascade, outlines its diverse downstream effects on neuronal excitability and cell survival, presents key quantitative data for pharmacological agents, and provides detailed protocols for essential experimental techniques used to investigate this pathway.

The Core EP1 Signaling Cascade

The canonical signaling pathway for the EP1 receptor involves the activation of Gαq and the subsequent mobilization of intracellular calcium. Recent cryo-electron microscopy studies have elucidated the structural basis for PGE2 binding and Gq protein coupling, revealing a subtype-specific activation mechanism characterized by a more modest conformational shift compared to other EP receptors.[3][4]

2.1 Ligand Binding and Gq Protein Activation Upon binding of its endogenous ligand, PGE2, the EP1 receptor undergoes a conformational change. This allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein, Gq. The Gαq subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer, with both components becoming active signaling molecules.[5]

2.2 PLC Activation and Second Messenger Generation The activated Gαq-GTP subunit directly binds to and activates phospholipase C (PLC), a membrane-associated enzyme.[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]

2.3 Calcium Mobilization and PKC Activation IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding opens the IP3 receptor calcium channel, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm and a sharp increase in intracellular calcium concentration ([Ca2+]i).[1][7] Concurrently, DAG remains in the plasma membrane where it, along with the elevated [Ca2+]i, recruits and activates isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of substrate proteins, leading to downstream cellular responses.[8][9]

Downstream Neuronal Effects and Modulatory Roles

The activation of the core EP1 pathway in neurons leads to several critical functional outcomes, predominantly of a pro-excitatory and often neurotoxic nature.

3.1 Modulation of Neuronal Excitability and Excitotoxicity EP1 signaling significantly contributes to neuronal hyperexcitability and cell death in pathological conditions like ischemia and status epilepticus.

-

Potentiation of Glutamate (B1630785) Receptors: EP1 activation potentiates the function of heteromeric kainate receptors through a PKC-dependent mechanism.[8][9] This action increases glutamatergic transmission and can exacerbate excitotoxicity. The pathway also appears to act upstream of NMDA receptor activation in mediating PGE2-induced allodynia.[10]

-

Impairment of Calcium Homeostasis: A key mechanism of EP1-mediated neurotoxicity is the disruption of Ca2+ homeostasis. The pathway impairs the function of the Na+/Ca2+ exchanger, a crucial mechanism for extruding excess calcium from neurons following an excitotoxic insult.[11] This impairment leads to sustained high levels of intracellular calcium, promoting cell death pathways.

3.2 Interaction with Dopamine (B1211576) Neurotransmitter Systems In the striatum, EP1 receptors are co-expressed in both direct pathway (Dopamine D1 receptor-containing) and indirect pathway (Dopamine D2 receptor-containing) medium spiny neurons. Studies show that PGE2, acting via EP1, amplifies the downstream signaling of both D1 and D2 receptors, suggesting a significant modulatory role in dopamine-regulated motor control and behavior.[12]

3.3 Regulation of Cell Survival Pathways While EP1 activation is often pro-death, its inhibition has been shown to be neuroprotective. This protection is linked to the activation of the PI3K/AKT cell survival pathway. EP1 receptor inhibition leads to increased phosphorylation and activation of AKT. This suggests that basal or PGE2-stimulated EP1 activity normally exerts a tonic suppression on this critical pro-survival signaling cascade.

Pharmacological Profile and Quantitative Data

The study of the EP1 receptor relies on selective pharmacological tools. The tables below summarize quantitative data for common EP1 receptor ligands.

Table 1: Potency and Affinity of Common EP1 Receptor Ligands EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a ligand that produces 50% of the maximal possible effect or inhibition, respectively.[13] Ki (inhibitory constant) represents the binding affinity of a ligand for the receptor.

| Compound | Type | Target Species | Assay Type | Potency / Affinity | Reference |

| 17-phenyl trinor PGE2 | Agonist | Rat | Dopaminergic Neuron Toxicity | Significantly toxic at nM concentrations | [14] |

| ONO-DI-004 | Agonist | Mouse | NMDA-induced Excitotoxicity | N/A (Used to confirm pathway) | [15] |

| SC-51089 | Antagonist | Rat | 6-OHDA Toxicity | Protective against 5 µM 6-OHDA | [14] |

| ONO-8713 | Antagonist | Human Neuroblastoma | Cell Viability | EC50: 8-20 µM | [16][17] |

| AH 6809 | Antagonist | Human (cloned) | Radioligand Binding | Ki: 1217 nM | [18] |

| SC-19220 | Antagonist | Rat | 6-OHDA Toxicity | Protective against 5 µM 6-OHDA | [14] |

Table 2: Functional Effects of EP1 Receptor Modulation in Neuronal Models

| Model | Modulation | Effect | Quantitative Change | Reference |

| Mouse NMDA Excitotoxicity | EP1 Agonist (ONO-DI-004) | Increased Lesion Volume | 128.7 ± 12.0% of control | [15] |

| Mouse NMDA Excitotoxicity | EP1 Antagonist (ONO-8713) | Decreased Lesion Volume | 71.3 ± 10.9% of control | [15] |

| Mouse Focal Ischemia (MCAO) | Genetic Deletion (EP1-/-) | Reduced Infarct Volume | 56.9 ± 11.5% of control | [11] |

| Rat Dopaminergic Neurons | EP1 Antagonist (SC-51089) | Prevented Cell Loss | Completely prevented 40-50% loss | [14] |

| Mouse Striatal Slices | Genetic Deletion (EP1-/-) | Reduced D1 Agonist Response | Attenuated DARPP-32 phosphorylation | [12] |

| Mouse Cortical Neurons | EP1 Agonist (17-pt-PGE2) | Increased Intracellular Ca2+ | Dose-dependent ↑ in ΔF/F0 | [19] |

Key Experimental Protocols for Studying EP1 Signaling

Investigating the EP1 pathway requires a combination of molecular, cellular, and imaging techniques. Below are detailed methodologies for key experiments.

5.1 Intracellular Calcium Measurement using Fura-2 AM This protocol measures changes in [Ca2+]i in cultured neurons following EP1 receptor activation. Fura-2 AM is a ratiometric dye that exhibits a shift in its fluorescence excitation maximum from 380 nm (Ca2+-free) to 340 nm (Ca2+-bound), while emission is measured at ~510 nm. The ratio of emissions from 340/380 nm excitation reflects the intracellular calcium concentration.[20]

-

1. Cell Preparation: Plate primary neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days in vitro (DIV).

-

2. Dye Loading:

-

Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

-

Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 (to aid dye solubilization).

-

Replace the culture medium with the loading buffer and incubate the cells for 30-45 minutes at 37°C in the dark.[21]

-

-

3. De-esterification: Wash the cells twice with fresh, warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.

-

4. Imaging:

-

Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a perfusion system, a light source capable of alternating between 340 nm and 380 nm excitation, and a detector (e.g., CCD camera).

-

Continuously perfuse the cells with HBSS at 37°C.

-

Acquire baseline fluorescence images, alternating excitation between 340 nm and 380 nm every 2-5 seconds.

-

Apply the EP1 agonist (e.g., 17-phenyl trinor PGE2) via the perfusion system. To confirm receptor specificity, a parallel experiment can be run with pre-incubation of an EP1 antagonist.

-

Continue recording the fluorescence response until it returns to baseline.

-

-

5. Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380).

-

The change in calcium is often represented as the change in this ratio over the baseline ratio (ΔR/R0).

-

5.2 Western Blotting for Phospho-AKT (Ser473) This protocol is used to determine if EP1 receptor modulation affects the pro-survival AKT pathway by measuring the phosphorylation status of AKT at serine 473.

-

1. Cell Culture and Treatment:

-

Culture primary neurons or a neuronal cell line to 70-80% confluency.

-

Treat cells with an EP1 antagonist (e.g., SC-51089) or agonist for the desired time. Include vehicle-only controls.

-

-

2. Lysate Preparation:

-

Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

-

Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

-

Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[22]

-

Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

3. SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate proteins on an 8-10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

4. Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473), diluted in 5% BSA/TBST.[23]

-

Wash the membrane 3x for 10 minutes each in TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes each in TBST.

-

-

5. Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager or X-ray film.

-

To normalize, strip the membrane and re-probe with an antibody for total AKT, and subsequently a loading control like β-actin or GAPDH.

-

Quantify band intensities using densitometry software. The result is expressed as the ratio of phospho-AKT to total AKT.

-

5.3 Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation BRET assays can directly measure the interaction between the EP1 receptor and its G-protein in live cells. A common method involves fusing a Renilla luciferase (Rluc) donor to the receptor and a yellow fluorescent protein (YFP) acceptor to the G-protein subunit. Upon ligand binding and conformational change, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[24]

-

1. Plasmid Construction and Transfection:

-

Generate expression plasmids encoding EP1-Rluc and a Gαq-YFP fusion protein.

-

Co-transfect HEK-293 cells or primary neurons with the donor and acceptor plasmids. A constant amount of donor plasmid is used with increasing amounts of the acceptor plasmid to generate a saturation curve and confirm specific interaction.[25]

-

-

2. Cell Plating: 24 hours post-transfection, plate the cells into a white, opaque 96-well plate suitable for luminescence measurements.

-

3. BRET Measurement:

-

48 hours post-transfection, wash the cells with a buffer like HBSS.

-

Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.

-

Immediately measure the luminescence emission at two wavelengths simultaneously using a plate reader with appropriate filters (e.g., ~480 nm for Rluc and ~530 nm for YFP).

-

After establishing a baseline reading for 2-5 minutes, inject the EP1 agonist into the well and continue reading for 15-30 minutes to measure the kinetic response.

-

-

4. Data Analysis:

-

The BRET ratio is calculated by dividing the YFP emission intensity by the Rluc emission intensity.

-

The net BRET is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.

-

The change in BRET upon agonist stimulation reflects G-protein activation.

-

Conclusion and Future Directions

The EP1 receptor signaling pathway is a crucial mediator of neuronal function, primarily driving pro-inflammatory and excitotoxic responses through a Gq-PLC-Ca2+ cascade. Its ability to potentiate glutamate receptor function, disrupt calcium homeostasis, and modulate other key neurotransmitter systems like dopamine places it at a critical nexus in the response to brain injury and in the progression of neurodegenerative diseases. The detailed understanding of this pathway, from its unique structural activation to its complex downstream effects, has established the EP1 receptor as a significant therapeutic target.